molecular formula C18H21NO3 B2396282 N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide CAS No. 302806-58-2

N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No.: B2396282
CAS No.: 302806-58-2
M. Wt: 299.37
InChI Key: FQDUHGAPXPSLPV-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-2-(4-methoxyphenoxy)propanamide is a synthetic propanamide derivative characterized by a 2-ethylphenyl group attached to the amide nitrogen and a 4-methoxyphenoxy moiety on the propanamide chain. The 4-methoxyphenoxy group is a critical pharmacophore, influencing electronic properties and binding interactions, while the ethylphenyl substituent may enhance lipophilicity and bioavailability .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-14-7-5-6-8-17(14)19-18(20)13(2)22-16-11-9-15(21-3)10-12-16/h5-13H,4H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDUHGAPXPSLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by a unique arrangement of substituents that influences its chemical reactivity and biological properties. The structure consists of an ethylphenyl group, a methoxyphenoxy moiety, and a propanamide backbone, which collectively contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which can lead to anti-inflammatory effects.
  • Receptor Binding : It has the potential to bind to specific cellular receptors, modulating signal transduction pathways that affect cell proliferation and survival.
  • Gene Expression Modulation : this compound might influence gene expression by interacting with transcription factors or other regulatory proteins, thereby impacting cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness has been evaluated through in vitro studies, demonstrating significant inhibition of bacterial growth.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in several models. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

Case Studies and Experimental Data

  • Antimicrobial Activity : A study conducted on the antimicrobial efficacy of the compound revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
    PathogenMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Anti-inflammatory Mechanism : In a model of induced inflammation, treatment with this compound resulted in a significant reduction in edema compared to control groups. The compound was found to downregulate COX-II expression, which is crucial for prostaglandin synthesis involved in inflammation.
  • Cell Proliferation Studies : In vitro assays demonstrated that the compound could inhibit the proliferation of cancer cell lines. This suggests potential applications in cancer therapy, where modulation of cell growth is critical.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide (CAS 1020056-70-5): Shares the 4-methoxyphenoxy group but features a 5-amino-2-fluorophenyl substituent.
  • N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide (CAS sc-329788): Contains a 4-amino-2-methylphenyl group. The methyl group improves steric bulk, which may affect target binding compared to the ethyl group in the target compound .

Variations in the Propanamide Chain

  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide: Synthesized via acyl chloride coupling, this compound replaces the methoxyphenoxy group with a hydrophobic isobutylphenyl chain. The chlorine atom on the phenethyl group may enhance metabolic stability .
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Combines a naphthalenyl group with an indole-ethyl substituent.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
N-(2-Ethylphenyl)-2-(4-methoxyphenoxy)propanamide C₁₈H₂₁NO₃ 299.37 2-Ethylphenyl, 4-methoxyphenoxy ~3.2
N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide C₁₆H₁₅FN₂O₃ 304.32 5-Amino-2-fluorophenyl ~2.8
2-(4-Methylphenoxy)-N-(2-methylphenyl)propanamide C₁₇H₁₉NO₂ 283.34 4-Methylphenoxy, 2-methylphenyl ~3.5
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₄H₂₄N₂O₂ 372.47 Indol-3-ylethyl, methoxynaphthalene ~4.1

*LogP values estimated using fragment-based methods.

Key Observations :

  • The target compound’s ethyl group increases lipophilicity compared to methyl analogs (e.g., CAS 723258-45-5) .
  • Fluorine and amino substituents (e.g., CAS 1020056-70-5) reduce LogP, suggesting improved solubility .

Enzyme Inhibition

  • Sulfonamide Analogs (): Compounds like 21a and 21b (dichlorophenyl sulfonyl derivatives) exhibit potent inhibition of Pseudomonas enzymes due to sulfonyl electronegativity. In contrast, methoxyphenoxy derivatives may target different enzyme classes, such as cyclooxygenases (COX), as seen in naproxen-derived amides .
  • Benzimidazole Derivatives () : The benzimidazole-ethyl group in C19H21N3O3 enhances hydrogen bonding with proteases, a feature absent in the target compound.

Anti-Inflammatory Potential

  • Naproxen Hybrids (): The methoxynaphthalenyl group in N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide mimics naproxen’s COX-2 selectivity. The target compound’s simpler methoxyphenoxy group may offer milder activity but improved synthetic accessibility .

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